RNA Polymerase III Inhibitor

Descripción general

Descripción

ML-60218 es un inhibidor de amplio espectro de la ARN polimerasa III, una enzima responsable de la transcripción de pequeños ARN no codificantes en células eucariotas. Este compuesto ha mostrado una actividad inhibitoria significativa contra la ARN polimerasa III tanto de levadura (Saccharomyces cerevisiae) como de humanos, con valores de IC50 de 32 y 27 micromolar, respectivamente . ML-60218 interrumpe la formación de viroplasmas y obstaculiza el ensamblaje de nuevas partículas virales sin la necesidad de transcripción de novo de ARN celulares .

Métodos De Preparación

La síntesis de ML-60218 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye una porción de benzo[b]tiofeno. La ruta sintética típicamente involucra:

Formación del núcleo de benzo[b]tiofeno: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.

Funcionalización: Introducción de grupos cloro y metilo en posiciones específicas en el anillo de benzo[b]tiofeno.

Reacciones de acoplamiento: Unión de los grupos pirazol y sulfonamida a la estructura central a través de reacciones de acoplamiento, a menudo utilizando métodos de acoplamiento cruzado catalizados por paladio.

Los métodos de producción industrial para ML-60218 probablemente implicarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

ML-60218 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

ML-60218 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la ARN polimerasa III y sus efectos en la transcripción.

Biología: Empleada en estudios que investigan el papel de la ARN polimerasa III en los procesos celulares y su participación en enfermedades.

Medicina: Explorado como un posible agente terapéutico para enfermedades que involucran una actividad desregulada de la ARN polimerasa III, como ciertos cánceres

Mecanismo De Acción

ML-60218 ejerce sus efectos inhibiendo específicamente la ARN polimerasa III. Se une a la enzima y previene la transcripción de pequeños ARN no codificantes, que son esenciales para varios procesos celulares. Esta inhibición conduce a la interrupción de los viroplasmas y obstaculiza la formación de nuevas partículas virales . Los objetivos moleculares de ML-60218 incluyen la subunidad más grande de la ARN polimerasa III, Rpo31p, y otros componentes de la maquinaria de transcripción .

Comparación Con Compuestos Similares

ML-60218 es único en su alta especificidad y potencia como inhibidor de la ARN polimerasa III. Compuestos similares incluyen:

ML-60218 destaca por su actividad de amplio espectro y su capacidad para interrumpir los viroplasmas ya ensamblados, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .

Actividad Biológica

RNA polymerase III (Pol III) is a critical enzyme responsible for synthesizing various small RNA molecules, including tRNA and 5S rRNA, which are essential for protein synthesis and cellular function. Inhibiting Pol III has emerged as a promising therapeutic strategy in cancer treatment and other diseases. This article reviews the biological activity of RNA Polymerase III inhibitors, focusing on their mechanisms of action, effects on cancer cells, and potential therapeutic applications.

RNA Polymerase III inhibitors can disrupt the transcriptional processes mediated by Pol III. The most notable inhibitors include small-molecule compounds such as UK-118005 and ML-60218, which have shown broad-spectrum activity against Pol III transcription systems derived from various organisms, including yeast and human cells.

Key Mechanisms:

- Inhibition of tRNA Synthesis: Compounds like UK-118005 inhibit tRNA gene transcription in vitro, demonstrating their ability to target Pol III directly .

- Selective Targeting of Subunits: The inhibitor ML-60218 has been found to specifically inhibit the activity of Pol III in cancer cells, leading to reduced cell proliferation and increased differentiation .

- Modulation of Cellular Pathways: Inhibition of Pol III can affect key signaling pathways, such as the NF-κB pathway, enhancing the sensitivity of cancer cells to apoptosis-inducing agents like TNFα .

Effects on Cancer Cells

Research has shown that targeting RNA Polymerase III can significantly impact cancer cell behavior. In particular, the depletion of POLR3G, a subunit of Pol III enriched in undifferentiated cells, leads to differentiation and proliferative arrest in prostate cancer cells .

Case Studies:

- Prostate Cancer: Inhibition of POLR3G resulted in decreased proliferation and induced differentiation in cancer stem cells .

- Colorectal Cancer: Studies indicated that Pol III inhibition augmented the cytotoxic effects of TNFα, suggesting a potential therapeutic strategy for sensitizing cancer cells to treatment .

- Liver Cancer: Silencing STAT3, which positively regulates Pol III transcription, resulted in reduced expression of Pol III products and impaired cell proliferation .

Data Tables

| Compound | IC50 (µM) | Targeted Organism | Biological Activity |

|---|---|---|---|

| UK-118005 | Not specified | Yeast | Inhibits tRNA synthesis; broad-spectrum activity |

| ML-60218 | Not specified | Human | Reduces cell proliferation; induces differentiation |

| RNA Pol III Inhibitor (CAS 577784-91-9) | 27 (human), 32 (S. cerevisiae) | Human & Yeast | Broad-spectrum inhibitory activity |

Research Findings

Recent studies have highlighted the potential of RNA Polymerase III inhibitors as anti-cancer agents:

- STAT3 Regulation: STAT3 has been shown to enhance Pol III-directed transcription, linking it to cell proliferation. Inhibition of this pathway may provide a dual approach for cancer treatment by targeting both STAT3 and Pol III .

- Longevity Studies: Interestingly, Pol III inhibition has been associated with increased lifespan in model organisms like yeast and worms, indicating its broader biological significance beyond cancer .

Propiedades

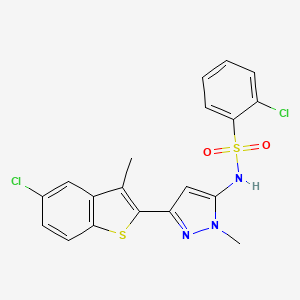

IUPAC Name |

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDTTLISMIOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384980 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577784-91-9 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.